5,8-Dichloro-4-hydroxyquinoline is a derivative of hydroxyquinoline, a compound that has been extensively studied for its pharmacological properties. Hydroxyquinoline derivatives have been recognized for their potential in treating various diseases due to their ability to interfere with several biological pathways. The antimalarial agents chloroquine (CQ) and hydroxychloroquine (HCQ) are among the most well-known hydroxyquinolines and have been used in the treatment of inflammatory diseases and, more recently, explored for their antitumor properties123.
In the field of oncology, hydroxyquinolines have been investigated for their ability to act as adjuvant options in clinical trials against cancer. Their antitumor mechanisms are not limited to autophagy inhibition but also include cell death from apoptosis and necroptosis, as well as immunomodulatory and anti-inflammatory characteristics1. The study of amino- and chloro-8-hydroxyquinolines and their copper complexes has revealed their role as proteasome inhibitors and antiproliferative agents, which is crucial for the development of new anticancer therapies4.
Hydroxyquinolines such as HCQ and CQ have been widely used in the treatment of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). They are believed to interfere with "antigen processing" in macrophages and other antigen-presenting cells, leading to a down-regulation of the immune response against autoantigenic peptides3. This mechanism is distinct from other antirheumatic drugs, making hydroxyquinolines suitable for combination drug therapy in rheumatic diseases23.
Despite the clinical use of hydroxyquinolines, there are challenges related to the unknown dose–response relationships, patient non-adherence, and variations in blood drug levels. The potential for retinopathy with these drugs has led to updated ophthalmology guidelines recommending a maximal daily dose to minimize this risk2. Future research is needed to define the minimum dose needed for clinical efficacy and to develop more specific and potent drugs targeting lysosome and/or autophagosome activity2.
The mechanism of action of hydroxyquinolines, including 5,8-Dichloro-4-hydroxyquinoline, is multifaceted. These compounds are weak bases that can increase the pH within intracellular vacuoles, affecting processes such as protein degradation by acidic hydrolases in the lysosome, assembly of macromolecules in the endosomes, and posttranslation modification of proteins in the Golgi apparatus3. Specifically, CQ and HCQ disrupt autophagosome-lysosome fusions, which can enhance the antiproliferative action of chemotherapeutics by sensitizing cancer cells to these agents1. They also interfere with lysosomal activity and autophagy, interact with membrane stability, and alter signaling pathways and transcriptional activity, which can result in inhibition of cytokine production and modulation of certain co-stimulatory molecules2. Furthermore, 5-amino-8-hydroxyquinoline, a related compound, has been shown to inhibit the proteasome activity and induce apoptosis in human cancer cells, suggesting a potential for 5,8-Dichloro-4-hydroxyquinoline to act similarly4.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6